N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry and provides a systematic way to name any organic compound. The common names are usually shorter and easier to remember, but they can vary widely and are not always standardized.
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield and purity of the product.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms in the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods.Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of derivatives related to this compound has shown potential in antiviral applications. For instance, a study involving the synthesis of similar sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity, indicating the potential of these compounds in antiviral research (Chen et al., 2010).
Antibacterial Properties
Research has also delved into the antibacterial properties of compounds closely related to N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide. A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides found that these compounds showed significant antibacterial activity against various bacterial strains (Siddiqui et al., 2014).
Endothelin Receptor Antagonism
Another research area explores the role of similar compounds as endothelin receptor antagonists. A study on 2-aryloxycarbonylthiophene-3-sulfonamides, which are structurally similar, showed that these compounds can act as potent and selective antagonists of endothelin receptors (Raju et al., 1997).
Biotransformation Studies
Compounds like N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide have also been used in biotransformation studies. For example, research involving the transformation of dimethylbenzothiophenes by Pseudomonas strains provides insights into the microbial degradation of sulfur heterocycles in petroleum (Kropp et al., 1996).
Molecular Docking and Cytotoxicity Studies
Furthermore, molecular docking and cytotoxicity studies of similar compounds have been conducted to evaluate their potential as cancer inhibitors. A study on sulfonamide derivatives with an isoxazolyl-phenyl moiety showed that these compounds exhibited promising in vitro antitumor activity against various cancer cell lines (Fahim & Shalaby, 2019).
Safety And Hazards
The safety and hazards of a compound relate to its toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future directions might involve further studies to better understand the compound’s properties, to improve its synthesis, or to explore new applications for the compound.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-4-5-15(12-14(13)2)20-23-21(28-24-20)19-18(10-11-29-19)30(26,27)25(3)17-8-6-16(22)7-9-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGAJKHJHYUEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
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